(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester
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Overview
Description
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester typically involves multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection. Common synthetic routes may include the use of protecting groups such as tert-butyl esters and the application of flow microreactor systems to enhance efficiency and sustainability .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors are employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification, and various acids and bases for catalysis. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Known for their use in protecting carboxylic acids during synthesis.
Hantzsch esters: Versatile reagents in photoredox catalyzed organic synthesis.
Uniqueness
®-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl N-[3-[2-(1-hydroxypropan-2-yloxy)phenyl]propyl]carbamate |
InChI |
InChI=1S/C20H25NO4/c1-16(14-22)25-19-12-6-5-10-18(19)11-7-13-21-20(23)24-15-17-8-3-2-4-9-17/h2-6,8-10,12,16,22H,7,11,13-15H2,1H3,(H,21,23) |
InChI Key |
XAOMMZLTYNYMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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